P-3FAX-Neu5Ac

Übersicht

Beschreibung

Diese Verbindung ist vor allem für ihre Rolle als Sialyltransferase-Inhibitor bekannt, der bedeutende Auswirkungen in der biologischen und medizinischen Forschung hat .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von P-3FAX-Neu5Ac umfasst mehrere Schritte, beginnend mit dem geeigneten Sialinsäure-VorläuferDie Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid (DMSO) und Ethanol, wobei die Reaktionstemperaturen sorgfältig kontrolliert werden, um die Stabilität der Zwischenverbindungen zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Reaktoren und strengen Qualitätskontrollmaßnahmen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Die Verbindung wird in der Regel bei niedrigen Temperaturen gelagert, um ihre Stabilität zu erhalten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of P-3FAX-Neu5Ac involves multiple steps, starting from the appropriate sialic acid precursorThe reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and ethanol, with reaction temperatures carefully controlled to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The compound is usually stored at low temperatures to maintain its stability .

Analyse Chemischer Reaktionen

Arten von Reaktionen

P-3FAX-Neu5Ac unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Deacetylierung: Diese Reaktion findet intrazellulär statt und wandelt die Verbindung in ihre aktive Form um, die die Sialyltransferase hemmt.

Substitution: Das Fluoratom an der C3-Position kann unter bestimmten Bedingungen an Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei Reaktionen mit this compound verwendet werden, sind organische Lösungsmittel wie DMSO und Ethanol. Die Reaktionen werden typischerweise bei kontrollierten Temperaturen durchgeführt, um die Stabilität der Verbindung zu gewährleisten .

Hauptprodukte

Das Hauptprodukt, das bei der Deacetylierung von this compound entsteht, ist seine aktive Form, die als Sialyltransferase-Inhibitor wirkt. Dieses Produkt ist für seine biologische Aktivität entscheidend .

Wissenschaftliche Forschungsanwendungen

This compound hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen, darunter:

Arzneimittelentwicklung: This compound wird als potenzielles Therapeutikum für Krankheiten untersucht, die eine abnormale Sialylierung beinhalten, wie z. B. Krebs und Autoimmunerkrankungen.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Sialyltransferase hemmt, ein Enzym, das an der Übertragung von Sialinsäure auf Glykoproteine und Glykolipide beteiligt ist. Nach der Aufnahme in die Zelle wird die Verbindung deacetyliert, um ihren aktiven Inhibitor zu bilden, der mit dem natürlichen Substrat (CMP-Neu5Ac) um die Bindung an die Sialyltransferase konkurriert. Diese Hemmung führt zu einer reduzierten Sialylierung an der Zelloberfläche, was die Zellhaftung und die Signalwege beeinflusst .

Wissenschaftliche Forschungsanwendungen

Applications in Cancer Research

-

Inhibition of Tumor Growth

- Case Study : In vivo studies demonstrated that pre-treatment with P-3FAX-Neu5Ac reduced tumor burden in mouse models of multiple myeloma. It enhanced the sensitivity of myeloma cells to bortezomib, a common chemotherapy agent, by impairing their interaction with bone marrow stromal cells .

- Mechanism : The compound alters post-translational modifications of integrins on myeloma cells, reducing their retention in protective niches within the bone marrow .

-

Metastasis Prevention

- Research Findings : this compound has shown efficacy in preventing metastasis formation in various cancer types, including melanoma and breast cancer. Studies indicate that treatment with this compound can significantly reduce lung metastases by altering sialylation patterns that facilitate cancer cell migration .

- Mechanism : The compound's ability to inhibit sialylation leads to decreased adhesion properties of tumor cells, making them less capable of migrating to distant sites.

-

Immune Modulation

- Application : this compound may enhance anti-tumor immunity by modifying the surface sialylation of cancer cells. This alteration can make them more recognizable to immune cells .

- Evidence : Studies suggest that treatment with this compound promotes T-cell mediated immunity against tumors, indicating potential applications in cancer immunotherapy .

Applications in Glycobiology

This compound serves as a valuable tool for studying the role of sialylation in cellular processes:

- Glycosylation Studies : Researchers utilize this compound to investigate the effects of altered sialylation on cell signaling and adhesion mechanisms. Its ability to inhibit specific glycosylation pathways allows for detailed analysis of these processes .

Data Table: Comparative Analysis of Sialyltransferase Inhibitors

| Compound Name | Description | Unique Features |

|---|---|---|

| This compound | Sialyltransferase inhibitor | Fluorinated analog enhancing stability |

| 3Fax-Peracetyl Neu5Ac | Similar inhibitor | Lacks fluorine substitution at C3 position |

| CMP-N-acetylneuraminic acid | Natural substrate for sialyltransferases | Does not inhibit enzyme activity |

Wirkmechanismus

P-3FAX-Neu5Ac exerts its effects by inhibiting sialyltransferase, an enzyme involved in the transfer of sialic acid to glycoproteins and glycolipids. Upon cellular uptake, the compound undergoes deacetylation to form its active inhibitor, which competes with the natural substrate (CMP-Neu5Ac) for binding to sialyltransferase. This inhibition leads to reduced sialylation on the cell surface, affecting cell adhesion and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3Fax-Peracetyl Neu5Ac: Ein weiterer Sialyltransferase-Inhibitor mit ähnlicher Struktur und Funktion.

CMP-Neu5Ac: Das natürliche Substrat für die Sialyltransferase, mit dem P-3FAX-Neu5Ac konkurriert.

Einzigartigkeit

This compound ist einzigartig aufgrund seiner Fluorsubstitution an der C3-Position, die seine Stabilität und Wirksamkeit als Sialyltransferase-Inhibitor erhöht. Diese strukturelle Modifikation ermöglicht eine effizientere Hemmung der Sialyltransferase im Vergleich zu anderen ähnlichen Verbindungen .

Biologische Aktivität

P-3FAX-Neu5Ac, a sialic acid analog, has garnered significant attention in biomedical research due to its potent biological activities, particularly in cancer therapy. This compound functions primarily as a sialyltransferase inhibitor, impacting various cellular processes associated with tumor progression and metastasis. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Description:

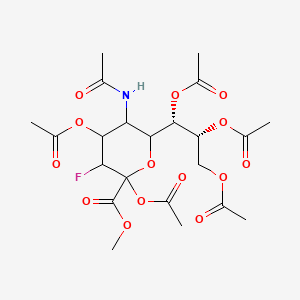

- Chemical Name: 5-(acetylamino)-3,5-dideoxy-3-fluoro-D-erythro-α-L-manno-2-nonulopyranosonic acid methyl ester 2,4,7,8,9-pentaacetate

- Molecular Formula: C₁₄H₁₉FNO₈

- Purity: ≥97%

This compound is designed to mimic natural sialic acids, allowing it to enter the intracellular sialic acid synthesis pathway. Once inside the cell, it undergoes deacetylation to become an active sialyltransferase inhibitor. This mechanism enables it to inhibit the synthesis of sialoglycans critical for cancer cell adhesion and migration .

Biological Activity Overview

This compound exhibits multiple biological activities that can be categorized into several key areas:

-

Inhibition of Tumor Cell Adhesion and Migration:

- Studies have shown that this compound significantly reduces sialylation on cancer cells, impairing their ability to adhere to extracellular matrix components and endothelial cells. This action is crucial in preventing metastasis .

- In vitro experiments demonstrated that treatment with this compound decreased binding of cancer cells to poly-L-lysine, type I collagen, and fibronectin .

- Impact on Tumor Microenvironment:

- Enhancement of Chemotherapeutic Efficacy:

Table 1: Summary of Key Studies on this compound

Case Study: Impact on Ovarian Cancer

In a study focusing on ovarian cancer cells, treatment with this compound resulted in significant downregulation of pro-oncogenic cytokines IL-6 and IL-8. This finding highlights its role not only in direct tumor inhibition but also in modulating inflammatory pathways that contribute to tumor growth and progression .

Eigenschaften

IUPAC Name |

methyl 5-acetamido-2,4-diacetyloxy-3-fluoro-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30FNO14/c1-9(25)24-16-18(17(35-12(4)28)15(34-11(3)27)8-33-10(2)26)38-22(21(31)32-7,37-14(6)30)20(23)19(16)36-13(5)29/h15-20H,8H2,1-7H3,(H,24,25)/t15-,16?,17-,18?,19?,20?,22?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COXHVKPJIOSDPS-RTEYEINBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)F)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1C(C(C(OC1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)F)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30FNO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does P-3FAX-Neu5Ac interact with its target and what are the downstream effects?

A: this compound is a fluorinated sialic acid analog that acts as a sialyltransferase inhibitor. [, , , ] Sialyltransferases are enzymes responsible for attaching sialic acids to the terminal ends of glycans on cell surfaces. By inhibiting these enzymes, this compound disrupts the synthesis of sialoglycans, leading to a decrease in overall sialylation levels. [] This disruption has been shown to impair various cellular processes crucial for cancer progression, including:

- Reduced Cell Adhesion: Cancer cells treated with this compound exhibit impaired binding to extracellular matrix proteins like collagen and fibronectin, affecting their ability to adhere and interact with the surrounding environment. [, ]

- Inhibited Cell Migration: The reduced sialylation negatively impacts the migratory capacity of cancer cells, potentially limiting their ability to invade surrounding tissues and metastasize. [, ]

- Suppressed Tumor Growth: In vivo studies demonstrate that this compound treatment can reduce tumor growth, likely due to the combined effects on cell adhesion, migration, and potentially other mechanisms yet to be fully elucidated. [, , ]

Q2: What is known about the in vitro and in vivo efficacy of this compound?

A2: this compound has shown promising anticancer effects in both cell-based assays and animal models:

- In vitro: Studies using murine melanoma cells (B16F10) demonstrated that this compound effectively depletes α2,3-/α2,6-linked sialic acids for extended periods without affecting cell viability or proliferation. [] This suggests a targeted effect on sialylation rather than general cytotoxicity.

- Ex vivo: In a model using enucleated eyes, pretreatment with this compound significantly enhanced corneal epithelial cell electrotaxis and improved re-epithelialization of corneal injuries. [] This highlights its therapeutic potential beyond cancer, particularly in wound healing.

- In vivo: this compound treatment significantly reduced tumor growth in a murine melanoma model. [] Furthermore, studies investigating its impact on atherosclerosis in ApoE-/- mice revealed that inhibiting sialylation with this compound could potentially protect against endothelial injury, a key factor in atherosclerosis development. []

Q3: Are there any known resistance mechanisms to this compound?

A3: While the research on this compound resistance is still in its early stages, some insights can be gleaned from the broader context of sialyltransferase inhibitors:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.